molecular formula C18H26N6S B6441980 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2549005-09-4

4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6441980
CAS No.: 2549005-09-4
M. Wt: 358.5 g/mol
InChI Key: YAARWBUMJKHJJQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a structurally complex pyrimidine derivative featuring a piperazine linker connecting two substituted pyrimidine rings. The core structure includes:

  • 4,5-Dimethylpyrimidine ring: Methyl groups at positions 4 and 5 enhance steric bulk and electron-donating effects.
  • Piperazine bridge: Enhances solubility and facilitates conformational flexibility, a feature observed in bioactive molecules targeting enzymes or receptors .
  • 2-(Propan-2-yl)pyrimidine substituent: The isopropyl group introduces steric hindrance, which may influence binding specificity compared to smaller substituents like chlorine or methyl .

Properties

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6S/c1-12(2)16-19-7-6-15(21-16)23-8-10-24(11-9-23)17-13(3)14(4)20-18(22-17)25-5/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAARWBUMJKHJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C(C)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A: 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

  • Molecular Formula : C₁₄H₁₆Cl₂N₆S₂ vs. C₁₉H₂₆N₆S₂ (target compound)
  • Key Differences :
    • Substituents : Chlorine atoms at positions 4 and 6 (vs. methyl and isopropyl in the target compound).
    • Molecular Weight : 403.35 g/mol vs. 434.59 g/mol (target).
    • Electron Effects : Chlorine’s electron-withdrawing nature contrasts with methyl/isopropyl’s electron-donating properties, altering electronic distribution and reactivity .
  • Implications : The target compound’s isopropyl group may improve hydrophobic interactions in binding pockets, while chlorine in Compound A could enhance electrophilicity for covalent binding.

Compound B: Sulfamethazine (4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide)

  • Molecular Formula : C₁₂H₁₄N₄O₂S vs. C₁₉H₂₆N₆S₂ (target compound).
  • Key Differences :
    • Functional Groups : Sulfamethazine has a sulfonamide group critical for antibacterial activity (inhibiting dihydropteroate synthase), absent in the target compound.
    • Substitution Pattern : 4,6-Dimethylpyrimidine in sulfamethazine vs. 4,5-dimethyl in the target compound. Isomeric differences significantly alter molecular shape and bioactivity .
  • Implications : The target compound lacks sulfamethazine’s sulfonamide pharmacophore, suggesting divergent therapeutic applications.

Substituent Effects on Physicochemical Properties

Property Target Compound Compound A Sulfamethazine
Molecular Weight (g/mol) 434.59 403.35 278.33
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~0.7 (moderate hydrophilicity)
Key Functional Groups Methylsulfanyl, isopropyl Chlorine, methylsulfanyl Sulfonamide, 4,6-dimethyl
Solubility Low (lipophilic substituents) Very low (Cl substituents) Moderate (sulfonamide polar)

Analysis :

  • The target compound’s methylsulfanyl and isopropyl groups increase lipophilicity (LogP ~3.5), favoring membrane permeability but limiting aqueous solubility.
  • Sulfamethazine’s sulfonamide group reduces LogP (~0.7), enhancing solubility and aligning with its role as a systemic antibiotic .

Pharmacological Profile (Inferred from Structural Analogues)

  • Target Compound: Potential kinase inhibitor (piperazine-pyrimidine hybrids often target ATP-binding sites). Methylsulfanyl may modulate selectivity .
  • Compound A : Chlorine substituents suggest utility in halogen-bonding interactions, common in antiviral or antiparasitic agents .
  • Sulfamethazine : Broad-spectrum antibacterial activity via folate synthesis inhibition .

Research Findings and Limitations

  • Synthetic Routes : The target compound’s synthesis likely involves condensation of substituted pyrimidine hydrazines with ketones or aldehydes, akin to methods described for related pyrimidine derivatives .
  • Structural Insights : Piperazine linkers improve binding entropy in enzyme inhibition, as seen in crystallographic studies using SHELX-refined structures .
  • Limitations : Direct biological data for the target compound are scarce. Comparisons rely on extrapolation from structurally related molecules.

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